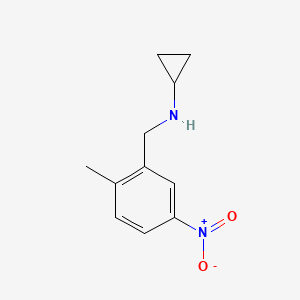

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

CAS No.: 1525495-48-0

Cat. No.: VC2734272

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1525495-48-0 |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3 |

| Standard InChI Key | TXKFJDUXJFEDEN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2 |

| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2 |

Introduction

Chemical Identity and Basic Properties

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine is a nitrogen-containing organic compound characterized by its cyclopropyl and nitrobenzyl structural motifs. The compound features a secondary amine where a cyclopropyl group and a 2-methyl-5-nitrobenzyl group are attached to the nitrogen atom.

Identification Parameters

The compound is precisely identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identity Parameters of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine

| Parameter | Value |

|---|---|

| CAS Number | 1525495-48-0 |

| IUPAC Name | N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| PubChem CID | 82671969 |

| InChI | InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3 |

| SMILES | CC1=C(C=C(C=C1)N+[O-])CNC2CC2 |

Structural Characteristics

The molecular structure of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine comprises three key components:

-

A cyclopropyl group (three-membered carbon ring)

-

A nitrobenzyl group with a methyl substituent at position 2

-

A secondary amine (-NH-) connecting these two moieties

Applications and Research Significance

Synthetic Building Block

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine serves as a valuable building block in organic synthesis. The presence of the cyclopropyl group, which is strained and highly reactive, enables various ring-opening reactions leading to functionalized products. Similarly, the nitro group can be reduced to an amine, offering further derivatization possibilities .

Chemical Probe Development

The unique structural features of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine make it potentially useful as a chemical probe for studying biological systems. The nitro group can serve as a photolabile protecting group or as a site for further functionalization with fluorescent tags or affinity labels.

Reactivity and Chemical Transformations

Nitro Group Reactions

The nitro group in Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can undergo various transformations:

-

Reduction to amine using catalytic hydrogenation (H₂/Pd-C), iron/acid, or tin(II) chloride

-

Conversion to nitroso compounds

-

Participation in nucleophilic aromatic substitution reactions

Cyclopropyl Group Transformations

The cyclopropyl moiety can participate in:

-

Ring-opening reactions with electrophiles or nucleophiles

-

Radical-mediated transformations

-

Strain-release driven conversions to larger rings or acyclic compounds

These transformations make Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine a versatile intermediate in complex molecule synthesis .

Analytical Methods for Characterization

Spectroscopic Analysis

Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the cyclopropyl protons (typically 0.2-1.0 ppm), the methyl group (approximately 2.2-2.5 ppm), the benzylic methylene protons (4.0-4.5 ppm), and aromatic protons (7.0-8.5 ppm)

-

¹³C NMR would display signals for the cyclopropyl carbons (typically 5-10 ppm), methyl carbon (around 20 ppm), benzylic carbon (around 50-55 ppm), and aromatic carbons (120-150 ppm)

-

-

Infrared (IR) Spectroscopy would show characteristic bands for:

-

N-H stretching (3300-3500 cm⁻¹)

-

Aromatic C-H stretching (3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (2800-3000 cm⁻¹)

-

NO₂ asymmetric and symmetric stretching (1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)

-

-

Mass Spectrometry would typically show:

-

Molecular ion peak at m/z 206

-

Fragment ions corresponding to the loss of the cyclopropyl group and other characteristic fragmentation patterns

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity assessment and quantification. Typical HPLC conditions might involve:

-

Column: C18 reverse phase

-

Mobile phase: Acetonitrile/water with 0.1% formic acid

-

Detection: UV at 254 nm and 280 nm

Future Research Directions

Synthetic Applications

Future research could explore the utility of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine in:

-

Developing novel heterocyclic scaffolds through cyclopropyl ring-opening/cyclization cascades

-

Creating functionalized building blocks for diversity-oriented synthesis

-

Serving as a precursor for novel nitrogen-containing compounds

Biological Evaluation

Investigating the biological properties of this compound and its derivatives could reveal:

-

Potential enzyme inhibitory activities

-

Antimicrobial or antifungal properties

-

Interactions with specific biological targets

Material Science Applications

The unique structural features could be exploited in:

-

Development of functional materials with specific electronic or optical properties

-

Creation of polymers with nitro-functionalized pendant groups

-

Design of molecular switches or sensors based on the nitro group reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume